molecular formula C25H23N3O4S2 B3076555 methyl 4-(2-{[3-ethyl-7-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamido)benzoate CAS No. 1040651-52-2

methyl 4-(2-{[3-ethyl-7-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamido)benzoate

Cat. No.: B3076555
CAS No.: 1040651-52-2
M. Wt: 493.6 g/mol
InChI Key: ZJIMQFTYHMAVAS-UHFFFAOYSA-N
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Description

Methyl 4-(2-{[3-ethyl-7-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamido)benzoate (CAS 1040651-52-2) is a heterocyclic compound built around a thieno[3,2-d]pyrimidin-4(3H)-one core, a scaffold of significant interest in medicinal and synthetic chemistry . Its key structural attributes include a 3-ethyl substituent that enhances lipophilicity and steric bulk, a flexible sulfanyl acetamido linker that bridges the core to a methyl benzoate moiety, and the para-benzoate ester itself, which influences the compound's crystallinity and metabolic stability . The molecular formula is C 25 H 23 N 3 O 4 S 2 with a molecular weight of 493.6 g/mol . In scientific research, this compound serves as a valuable building block for the synthesis of more complex molecules. It finds applications in chemistry as a precursor and in biology, where its potential as an enzyme inhibitor or receptor modulator can be investigated . The mechanism of action for this class of compounds typically involves interaction with specific molecular targets, such as inhibiting key enzymes or modulating receptor activity, thereby affecting various biochemical pathways . The synthesis often involves multi-step routes, including the cyclization of 3-aminothiophene-2-carboxylate derivatives and subsequent functionalization . This product is intended for research purposes only and is not intended for human or veterinary use.

Properties

IUPAC Name

methyl 4-[[2-[3-ethyl-7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23N3O4S2/c1-4-28-23(30)22-21(19(13-33-22)16-7-5-15(2)6-8-16)27-25(28)34-14-20(29)26-18-11-9-17(10-12-18)24(31)32-3/h5-13H,4,14H2,1-3H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJIMQFTYHMAVAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C2=C(C(=CS2)C3=CC=C(C=C3)C)N=C1SCC(=O)NC4=CC=C(C=C4)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

493.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-(2-{[3-ethyl-7-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamido)benzoate involves multiple steps. One common method involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives using a one-carbon source reagent such as formic acid or triethyl orthoformate . The reaction conditions typically include heating the reactants in a suitable solvent like xylene or toluene, often in the presence of a desiccant like calcium chloride .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(2-{[3-ethyl-7-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamido)benzoate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the thienopyrimidine ring, often using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

Methyl 4-(2-{[3-ethyl-7-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamido)benzoate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex thienopyrimidine derivatives.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anticancer, antiviral, and anti-inflammatory properties.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of methyl 4-(2-{[3-ethyl-7-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamido)benzoate involves its interaction with specific molecular targets. It may act by inhibiting key enzymes or modulating receptor activity, thereby affecting various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Structural Analogs with Thieno[3,2-d]Pyrimidinone Cores

The following analogs share the thieno[3,2-d]pyrimidinone core but differ in substituents and ester groups:

Compound Name Core Structure Substituents Molecular Weight (g/mol) Key Features Reference
Target Compound Thieno[3,2-d]pyrimidin-4-one 3-Ethyl, 7-(4-methylphenyl), methyl para-benzoate ~433.48* Optimized balance of lipophilicity and solubility
Ethyl 4-[[2-[[3-(4-Methylphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetyl]amino]benzoate Partially saturated thieno ring 3-(4-Methylphenyl), ethyl para-benzoate, 6,7-dihydro 449.5 Increased rigidity due to saturation; lower solubility
Ethyl 2-(2-{4-Oxo-7-Phenyl-3H,4H-Thieno[3,2-d]Pyrimidin-3-Yl}Acetamido)Benzoate Thieno[3,2-d]pyrimidin-4-one 7-Phenyl, ethyl ortho-benzoate 433.48 Ortho-substitution may reduce crystallinity; higher metabolic lability

*Estimated based on analogs in .

Key Observations:
  • Ester Group : Methyl esters (target) are more metabolically stable than ethyl esters but may exhibit lower solubility .
  • Substituent Position : Para-substituted benzoates (target) favor crystallinity and stability, whereas ortho-substitution () introduces steric hindrance.

Functional Analogs with Related Heterocyclic Cores

A. Quinazolin-4(3H)-one Derivatives ()
  • Core: Quinazolinone (two nitrogen atoms, benzene-fused).
  • Example : 4-(2-(2-(Methylthio)-4-oxoquinazolin-3(4H)-yl)ethyl)benzenesulfonamide.
B. Thieno[2,3-b]Pyridin-4(7H)-ones ()
  • Core: Thienopyridine fused with a ketone.
  • Example: 3-(3-Methyl-4-oxo-7-phenylthieno[2,3-b]pyridin-2-yl)-3-oxopropyl 4-chlorobenzoate.
  • Comparison : The pyridine ring increases basicity, altering electronic properties and solubility profiles .
C. Pyrimido[2,1-b]Benzothiazoles ()
  • Core : Benzothiazole fused with pyrimidine.
  • Example : Ethyl 2-methyl-4-(pyridin-2-yl)-4H-benzo[4,5]thiazolo[3,2-a]pyrimidine-3-carboxylate.

Biological Activity

Methyl 4-(2-{[3-ethyl-7-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamido)benzoate is a complex organic compound belonging to the thieno[3,2-d]pyrimidine class. This class of compounds has garnered significant attention due to their diverse biological activities, particularly in anticancer and antimicrobial applications. This article reviews the biological activity of this specific compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure

The compound features a thieno[3,2-d]pyrimidine core, which is known for its pharmacological properties. The presence of various functional groups—including an acetamido and a methyl ester—contributes to its biological activity. The molecular formula is C25H23N3O3SC_{25}H_{23}N_3O_3S with a molecular weight of approximately 453.6 g/mol .

Anticancer Activity

Research indicates that thieno[3,2-d]pyrimidine derivatives exhibit significant antiproliferative effects against various cancer cell lines. For instance:

  • Cell Line Studies : In vitro studies have shown that derivatives similar to this compound demonstrate IC50 values in the low micromolar range against cancer cell lines such as SU-DHL-6 and K562 .
Cell Line IC50 (μM)
SU-DHL-60.55
K5621.68
WSU-DLCL-20.95

These results suggest that the compound can effectively inhibit cell proliferation and induce apoptosis in cancer cells.

The mechanism through which thieno[3,2-d]pyrimidine derivatives exert their anticancer effects typically involves the inhibition of key enzymes and pathways involved in cell growth and survival:

  • Kinase Inhibition : Several studies have highlighted the ability of these compounds to inhibit ATR kinase and other protein kinases involved in cancer progression .
  • Induction of Apoptosis : Compounds have been shown to induce apoptosis through mitochondrial pathways, leading to caspase activation and cell death .

Antimicrobial Activity

Thieno[3,2-d]pyrimidine derivatives also exhibit notable antimicrobial properties:

  • Antibacterial and Antifungal Activity : The compound's structure allows it to interact with bacterial cell membranes and fungal cell walls, leading to increased permeability and cell death. It has shown efficacy against pathogens such as Escherichia coli and Candida albicans .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural features:

  • Thieno[3,2-d]pyrimidine Core : This moiety is crucial for the anticancer activity observed in various derivatives.
  • Substituents : The presence of specific substituents like the acetamido group enhances solubility and bioavailability while contributing to selective targeting of cancer cells .

Case Study 1: Anticancer Efficacy

In a study evaluating a series of thieno[3,2-d]pyrimidine derivatives, it was found that modifications at the 7-position significantly increased cytotoxicity against leukemia cells. The study concluded that optimal substitution patterns could lead to compounds with enhanced therapeutic profiles .

Case Study 2: Antimicrobial Efficacy

A comparative analysis of various thieno[3,2-d]pyrimidines demonstrated that those with halogen substitutions exhibited superior antimicrobial activity against clinical strains of Cryptococcus neoformans, underscoring the importance of functional group manipulation in developing effective antimicrobial agents .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for synthesizing methyl 4-(2-{[3-ethyl-7-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamido)benzoate, and what are their key challenges?

  • Answer : The compound can be synthesized via multistep reactions involving:

  • Thienopyrimidine core formation : Cyclization of nitroarenes or nitroalkenes using palladium-catalyzed reductive methods, as described in Pd-catalyzed protocols for N-heterocycles .
  • Sulfanyl acetamido coupling : Reaction of the thienopyrimidine intermediate with methyl 4-(2-mercaptoacetamido)benzoate under basic conditions (e.g., NaH/DMF) to introduce the sulfanyl group.
  • Challenges : Low yields due to steric hindrance at the 2-position of the thienopyrimidine ring and competing side reactions during sulfanyl group introduction. Purification via column chromatography (silica gel, hexane/EtOAc gradient) is critical .

Q. Which spectroscopic and crystallographic techniques are most reliable for characterizing this compound?

  • Answer :

  • NMR : 1H^1H and 13C^{13}C NMR to confirm regioselectivity of sulfanyl substitution and acetamido linkage. Aromatic protons in the 4-methylphenyl group typically appear as a singlet at δ 2.35 ppm, while the methyl ester resonates at δ 3.85 ppm .
  • X-ray crystallography : Resolves ambiguities in stereochemistry, as seen in structurally similar ethyl 5-(4-bromophenyl)-7-methyl-3-oxothiazolo[3,2-a]pyrimidine derivatives, where π-halogen interactions stabilize the crystal lattice .
  • MS (ESI) : Confirm molecular ion peaks (e.g., [M+H]+^+) with deviations <2 ppm .

Advanced Research Questions

Q. How can researchers optimize the reaction yield for the sulfanyl acetamido coupling step, and what mechanistic insights justify these strategies?

  • Answer :

  • Optimization strategies :
  • Use microwave-assisted synthesis to reduce reaction time (e.g., 30 min at 120°C vs. 12 h reflux) while maintaining >85% yield .
  • Introduce bulky bases (e.g., DBU) to minimize nucleophilic attack on the ester group during coupling .
  • Mechanistic rationale : The sulfanyl group acts as a soft nucleophile, requiring polar aprotic solvents (DMF or DMSO) to stabilize the transition state. Competing oxidation of the thiol to disulfide can be suppressed by inert atmospheres (N2_2/Ar) .

Q. How should contradictory spectroscopic data (e.g., unexpected 1H^1H NMR splitting patterns) be investigated?

  • Answer :

  • Step 1 : Verify purity via HPLC (C18 column, acetonitrile/water gradient) to rule out impurities causing split peaks.
  • Step 2 : Perform variable-temperature NMR to detect dynamic processes (e.g., hindered rotation of the 4-methylphenyl group).
  • Step 3 : Compare with computational models (DFT calculations) to predict splitting patterns, as demonstrated in studies on ethyl 4-[3-(2-methylbenzoyl)thioureido]benzoate .

Q. What in silico and in vitro approaches are suitable for preliminary evaluation of this compound’s bioactivity?

  • Answer :

  • Molecular docking : Screen against targets like kinase domains or GPCRs using AutoDock Vina, prioritizing residues with sulfur-affinity (e.g., cysteine-rich regions).
  • Enzyme inhibition assays : Test against serine/threonine kinases (IC50_{50} determination) using ADP-Glo™ kits, given structural similarity to thieno[2,3-d]pyrimidine inhibitors .
  • Contradiction management : If computational predictions (e.g., high binding affinity) conflict with low in vitro activity, assess solubility via shake-flask method or modify the ester group to improve bioavailability .

Data Contradiction Analysis

Q. How can discrepancies between theoretical and experimental LogP values be resolved?

  • Answer :

  • Experimental LogP : Determine via reverse-phase HPLC (C18 column, isocratic elution with MeOH/H2_2O) calibrated against standards.
  • Theoretical vs. Experimental : If deviations exceed ±0.5 (e.g., computed LogP = 4.4 vs. experimental 3.8), consider:
  • Tautomerism : The 4-oxo group in the thienopyrimidine ring may adopt keto-enol forms, altering hydrophobicity .
  • Self-aggregation : Dynamic light scattering (DLS) can detect micelle formation in aqueous buffers, reducing apparent LogP .

Methodological Recommendations

Q. What strategies are recommended for scaling up synthesis without compromising yield?

  • Answer :

  • Flow chemistry : Continuous flow reactors minimize exothermic side reactions during thienopyrimidine cyclization .
  • Catalyst recycling : Immobilize Pd catalysts on mesoporous silica to reduce costs and metal contamination .
  • Process analytical technology (PAT) : Use inline FTIR to monitor reaction progress and automate quenching .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
methyl 4-(2-{[3-ethyl-7-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamido)benzoate
Reactant of Route 2
Reactant of Route 2
methyl 4-(2-{[3-ethyl-7-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamido)benzoate

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